(Z)-4-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
説明
特性
IUPAC Name |
4-bromo-N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF2N2OS/c1-2-7-22-15-13(20)8-12(19)9-14(15)24-17(22)21-16(23)10-3-5-11(18)6-4-10/h1,3-6,8-9H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWLEQQBLFVOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-4-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound contains a variety of functional groups, including a bromo group, difluoro substituents, and a benzothiazole moiety, which contribute to its pharmacological properties.
The molecular formula of the compound is C17H9BrF2N2OS, with a molecular weight of 407.23 g/mol. Its structure features a benzamide backbone, which is known for its diverse biological activities.
Biological Activity
Research has indicated that compounds containing benzothiazole and related moieties exhibit various biological activities, including:
-
Anticancer Activity :
- Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that thiazole derivatives exhibited IC50 values in the low micromolar range against cancer cells, suggesting a strong potential for anticancer applications .
- Antiviral Properties :
- Anticonvulsant Effects :
- Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the following structural features:
Case Studies
Several studies have documented the effects of compounds structurally related to this compound:
- Cytotoxicity Against Cancer Cell Lines :
- Antiviral Activity :
- In Vivo Efficacy :
科学的研究の応用
The compound (Z)-4-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide has garnered interest in various scientific research applications due to its unique structural properties and biological activities. This article provides a comprehensive overview of the applications of this compound, supported by case studies and relevant data.
Structural Characteristics
The compound features a complex structure that includes a bromine atom, difluorobenzene moiety, and a thiazole ring, which contribute to its reactivity and biological activity. The presence of the prop-2-yn-1-yl group enhances its potential for various chemical reactions.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, thiazole derivatives have been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. A notable study reported an IC50 value of 5.71 μM against breast cancer cells, indicating potent anti-tumor activity compared to standard treatments like 5-fluorouracil .
Antiviral Properties
The compound has also been evaluated for its antiviral potential. Research on benzothiazolyl-pyridine hybrids has shown effectiveness against viruses such as H5N1 and SARS-CoV-2. These studies suggest that modifications in the thiazole structure can enhance antiviral activity, making it a candidate for further development as an antiviral agent .
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. A variety of synthesized compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one study highlighted the effectiveness of thiazole derivatives with MIC values as low as 0.09 µg/mL against Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases .
Summary of Biological Activities
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of thiazole derivatives, researchers synthesized several analogues based on the structure of This compound . The results indicated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting that structural optimization is crucial for developing effective anticancer agents.
Case Study 2: Antiviral Activity Assessment
A series of benzothiazolyl-pyridine hybrids were tested for their antiviral activity against H5N1 and SARS-CoV-2 viruses. The results showed that specific structural features significantly influenced antiviral efficacy, paving the way for future research into thiazole-based antiviral drugs.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues are benzo[d]thiazole derivatives with variations in substituents and tautomeric states. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The target’s 4-Br and 4,6-F substituents increase electrophilicity at the thiazole ring compared to I8’s single F and I10’s alkyl chain. This enhances reactivity in nucleophilic aromatic substitution .
- Alkyne vs. Alkyl Chains : The propynyl group in the target compound introduces sp-hybridized carbons, enabling click chemistry applications absent in I10’s piperidinylpropyl chain .
- Tautomerism : Unlike thione-thiol tautomers in triazoles (e.g., compounds 7–9 in ), the target’s benzo[d]thiazol-2(3H)-ylidene scaffold stabilizes the imine form, avoiding tautomeric shifts .
Spectral and Reactivity Comparisons
- IR Spectroscopy: The target’s lack of νC=O (cf. 1663–1682 cm⁻¹ in hydrazinecarbothioamides) confirms absence of carbonyl groups, unlike 4g and 4h (), which show dual C=O stretches .
- NMR: ¹⁹F NMR of the target would show distinct shifts for 4,6-F (δ ~-110 to -120 ppm), differing from mono-fluorinated I8 . ¹H NMR alkyne protons (δ ~2.5–3.5 ppm) contrast with I10’s methylpiperidine protons (δ ~1.2–2.8 ppm) .
- Reactivity :
- The bromine atom in the target enables Suzuki coupling, whereas I8’s styryl group allows photochemical [2+2] cycloaddition .
Q & A
Q. What are the standard synthetic protocols for preparing (Z)-4-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via amide coupling between a benzothiazole precursor and 4-bromobenzoyl chloride. A representative method involves:
Dissolving the benzothiazole derivative (e.g., 4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine) in anhydrous pyridine.
Adding 4-bromobenzoyl chloride dropwise under stirring.
Refluxing for 8–12 hours, followed by quenching with ice-water.
Purifying the crude product via column chromatography (hexane/ethyl acetate).
Characterization includes:
- NMR : Confirm Z-configuration via coupling constants (e.g., NOE interactions in NMR).
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H···N interactions) .
- IR : Validate amide C=O stretch (~1650 cm) and alkyne C≡C stretch (~2100 cm) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the Z-configuration and molecular packing of this compound?
Methodological Answer:
- X-ray crystallography : Resolves the Z-configuration by showing the spatial arrangement of the bromobenzamide and propynyl groups. Key features include dihedral angles between the benzothiazole and benzene rings (typically <30° for Z-isomers) .
- NMR : Detect NOE correlations between the benzamide NH proton and propynyl protons to confirm spatial proximity.
- IR spectroscopy : Identify hydrogen-bonding interactions (e.g., N–H···F or N–H···O) that stabilize molecular packing .
Q. How can researchers optimize the coupling reaction yield using Design of Experiments (DoE) principles?
Methodological Answer: DoE is applied to identify critical parameters:
Factors : Solvent polarity (e.g., pyridine vs. DMF), temperature (50–100°C), stoichiometry (1:1 to 1:1.2 benzoyl chloride:amine).
Response variables : Yield, purity (HPLC).
Statistical modeling : Use a central composite design to predict optimal conditions. For example, higher yields (>75%) are achieved in pyridine at 80°C with 1.1 equivalents of benzoyl chloride .
Validation : Confirm reproducibility across 3 batches and scale-up to 10 mmol.
Q. What strategies resolve contradictions between computational hydrogen-bonding predictions and experimental crystallographic data?
Methodological Answer: Discrepancies often arise from:
- Solvent effects : Crystallization solvents (e.g., methanol) may disrupt predicted hydrogen bonds.
- Dynamic vs. static models : DFT calculations assume static structures, while X-ray captures time-averaged conformations.
Steps to resolve:
Re-refinement : Check for missed hydrogen atoms or disordered solvent molecules in the crystallographic data .
Molecular dynamics (MD) simulations : Simulate the crystal environment to account for thermal motion.
Comparative analysis : Cross-validate with IR and solid-state NMR to detect weak interactions (e.g., C–H···π) .
Q. How can structural modifications enhance the compound’s inhibitory activity against PFOR enzyme targets?
Methodological Answer: The title compound inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. To enhance activity:
Modify substituents :
- Replace 4-bromo with electron-withdrawing groups (e.g., CF) to strengthen amide conjugation .
- Introduce fluorine at the benzothiazole 4-position to improve binding via halogen bonds .
Biological assays :
Q. What methodologies address discrepancies in biological activity between in vitro and in vivo studies?
Methodological Answer: Common issues include poor solubility or metabolic instability. Solutions:
Solubility enhancement :
- Use co-solvents (e.g., PEG-400) or formulate as nanoparticles.
- Measure logP (target <3) to balance lipophilicity.
Metabolic profiling :
- Incubate with liver microsomes to identify degradation pathways (e.g., alkyne oxidation).
- Introduce deuterium at labile positions to slow metabolism .
In vivo validation : Administer via intraperitoneal injection (10 mg/kg) and monitor plasma half-life (LC-MS/MS).
Q. Key Takeaways
- Synthesis : Prioritize pyridine-mediated coupling for high yields.
- Characterization : Combine X-ray, NMR, and IR to resolve stereochemistry.
- Optimization : Apply DoE and MD simulations to address experimental contradictions.
- Biological relevance : Structural modifications targeting PFOR inhibition require iterative design and validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
